(2-Hydroxy-4,6-dimethylphenyl)(2,4,6-trimethylphenyl)methanone
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Overview
Description
(2-Hydroxy-4,6-dimethylphenyl)(2,4,6-trimethylphenyl)methanone is an organic compound with the molecular formula C₁₈H₂₀O₂ and a molecular weight of 268.35 g/mol . This compound is characterized by the presence of hydroxy and methyl groups on a phenyl ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4,6-dimethylphenyl)(2,4,6-trimethylphenyl)methanone typically involves the reaction of 2-hydroxy-4,6-dimethylphenyl with 2,4,6-trimethylphenylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-4,6-dimethylphenyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
(2-Hydroxy-4,6-dimethylphenyl)(2,4,6-trimethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4,6-dimethylphenyl)(2,4,6-trimethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxy-4,6-dimethylphenyl)(phenyl)methanone: Similar structure but with a phenyl group instead of a trimethylphenyl group.
(2-Hydroxy-4,6-dimethylphenyl)(2,4,6-trimethylphenyl)methanone: Another similar compound with slight variations in the substituents.
Uniqueness
This compound is unique due to its specific arrangement of hydroxy and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
100923-74-8 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(2-hydroxy-4,6-dimethylphenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C18H20O2/c1-10-6-12(3)16(13(4)7-10)18(20)17-14(5)8-11(2)9-15(17)19/h6-9,19H,1-5H3 |
InChI Key |
DJQOSFNUIMYYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=C(C=C(C=C2O)C)C)C |
Origin of Product |
United States |
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